molecular formula C33H48N8O8 B1220137 Aggrenox CAS No. 87653-67-6

Aggrenox

Cat. No. B1220137
CAS RN: 87653-67-6
M. Wt: 684.8 g/mol
InChI Key: NOHUXXDTQJPXSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Aggrenox is a combination of aspirin and dipyridamole . Aspirin belongs to a group of drugs called salicylates, which work by reducing substances in the body that cause pain, fever, and inflammation . Dipyridamole keeps platelets in your blood from sticking together to form clots . Aggrenox is used to reduce the risk of stroke in people who have had blood clots or a “mini-stroke” (also called a transient ischemic attack or TIA) .


Synthesis Analysis

A new degradation product of Aspirin was isolated, characterized and analyzed along with other impurities . The unknown degradation product referred as UP was observed exceeding the limit of ICH Q3B identification thresholds in the stability study of Aspirin and Dipyridamole capsule .


Molecular Structure Analysis

Aggrenox is a phosphodiesterase inhibitor that blocks uptake and metabolism of adenosine by erythrocytes and vascular endothelial cells . Dipyridamole also potentiates the antiaggregating action of prostacyclin .


Chemical Reactions Analysis

The dipyridamole component of Aggrenox and cilostazol, both phosphodiesterase inhibitors, are used predominantly in patients with peripheral vascular and cerebrovascular disease . Aggrenox is a combination platelet antagonist that includes aspirin (25 mg) and dipyridamole (200 mg extended-release preparation) .


Physical And Chemical Properties Analysis

Knowledge of the chemistry of each material and its impact on physical properties is essential to understand the effect on its function as a biomaterial . Physical properties such as hardness, topography and hydrophilicity are known to be important parameters in the biological evaluation of materials .

Scientific Research Applications

Platelet Inhibition and Stroke Prevention

Aggrenox, a combination of aspirin and extended-release dipyridamole, has been extensively studied for its role in preventing strokes. The AGgrenox versus Aspirin Therapy Evaluation (AGATE) trial revealed that Aggrenox provided fast and sustained platelet inhibition, showing significant advantages over aspirin alone in several measures of platelet activity. These findings suggest a greater clinical benefit of Aggrenox in preventing recurrent stroke (Serebruany et al., 2004). Similarly, the European Stroke Prevention Study (ESPS-2) demonstrated that Aggrenox was twice as effective as either aspirin or dipyridamole alone in the secondary prevention of stroke in patients with prior stroke or transient ischemic attack (Scheen, 2000).

Impact on Platelet Function

In studies comparing the time course of platelet inhibition with Aggrenox versus aspirin, Aggrenox exhibited significant antiplatelet properties within one hour after ingestion, challenging the conventional assumption of aspirin's superiority in this aspect (Serebruany, Malinin, & Sane, 2003). Furthermore, Aggrenox has shown to inhibit platelet aggregation more strongly than aspirin or dipyridamole alone, offering additional clinical benefits due to synergic targeting of leukocytes and an increase in endothelial nitric oxide production (Malinin et al., 2002).

Renal Implications

A study indicated a potential association between Aggrenox and acute renal failure in patients, suggesting a need for cautious use under specific pathophysiological circumstances (Joy et al., 2010). This finding highlights the importance of monitoring renal function in patients treated with Aggrenox.

Role in Hemodialysis Vascular Access

The Dialysis Access Consortium (DAC) Aggrenox Prevention of Access Stenosis Trial hypothesized that Aggrenox could prevent stenosis and prolong the survival of arteriovenous grafts used in hemodialysis. This trial was a significant step in evaluating pharmacologic approaches to prevent AV graft stenosis and failure (Dixon et al., 2005).

Other Observations

  • Aggrenox has been compared with other pharmacotherapies in preventing recurrent stroke, highlighting its role in long-term therapy for stroke prevention (Redman & Ryan, 2004).
  • There is evidence of Aggrenox's action in preventing thrombosis and its practical implications in the treatment and prevention of stroke (Booze & Serebruany, 2006).
  • Aggrenox's role in antiplatelet trials, specifically in the context of patient compliance, has been a focus of research, as seen in the AGATE trial (Serebruany et al., 2004).

Mechanism of Action

The antithrombotic action of Aggrenox is the result of the additive antiplatelet effects of dipyridamole and aspirin . Dipyridamole inhibits cyclic adenosine monophosphate (cAMP)-phosphodiesterase (PDE) and cyclic-3´, 5´- guanylate monophospate (GMP)-PDE .

Safety and Hazards

Aggrenox can increase your risk of bleeding, which can be severe or life-threatening . You should not use Aggrenox if you have asthma and also have polyps in your nose, or if you are allergic to aspirin or an NSAID (nonsteroidal anti-inflammatory drug) .

Future Directions

As for future directions, it’s important to note that Aggrenox may cause headaches when you first start taking it . If you drink more than three alcoholic beverages per day, do not take Aggrenox without your doctor’s advice .

properties

IUPAC Name

2-acetyloxybenzoic acid;2-[[2-[bis(2-hydroxyethyl)amino]-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-6-yl]-(2-hydroxyethyl)amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40N8O4.C9H8O4/c33-15-11-31(12-16-34)23-26-20-19(21(27-23)29-7-3-1-4-8-29)25-24(32(13-17-35)14-18-36)28-22(20)30-9-5-2-6-10-30;1-6(10)13-8-5-3-2-4-7(8)9(11)12/h33-36H,1-18H2;2-5H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOHUXXDTQJPXSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)O.C1CCN(CC1)C2=NC(=NC3=C2N=C(N=C3N4CCCCC4)N(CCO)CCO)N(CCO)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H48N8O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40236543
Record name Aspirin mixture with Dipyridamole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40236543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

684.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aggrenox

CAS RN

87653-67-6
Record name Aspirin mixture with Dipyridamole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087653676
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aspirin mixture with Dipyridamole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40236543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Aggrenox
Reactant of Route 2
Reactant of Route 2
Aggrenox
Reactant of Route 3
Reactant of Route 3
Aggrenox
Reactant of Route 4
Reactant of Route 4
Aggrenox
Reactant of Route 5
Reactant of Route 5
Aggrenox
Reactant of Route 6
Reactant of Route 6
Aggrenox

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.